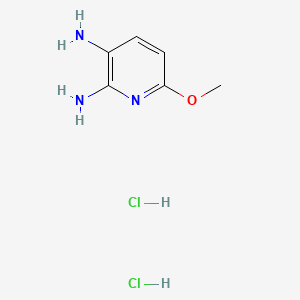

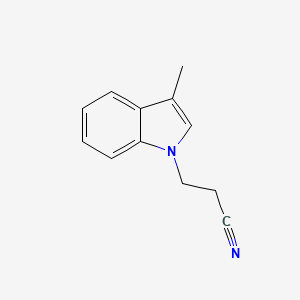

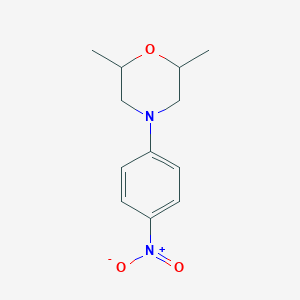

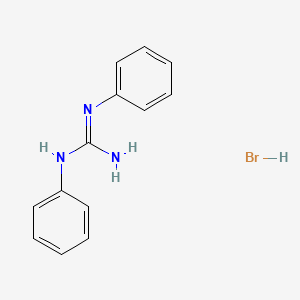

![molecular formula C5H4N4OS B1305153 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one CAS No. 34682-99-0](/img/structure/B1305153.png)

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Descripción general

Descripción

2-Thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a chemical compound that belongs to a class of fused triazine derivatives. These compounds are of significant interest due to their potential biological activities and their use as building blocks in organic synthesis for creating various heterocyclic compounds with potential pharmacological applications .

Synthesis Analysis

The synthesis of this compound derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis can involve the reaction of 2-amino-1,3,4-thiadiazoles with various reagents to obtain substituted derivatives . Another approach includes the one-pot reaction of thioxotriazine derivatives with aldehydes and chloroacetic acid to afford various fused triazine derivatives . Additionally, the reaction of cyanothioacetamide derivatives with hydrazinothiazoles can lead to the formation of annelated pyran, thiazole, triazole, and triazine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using a combination of spectroscopic techniques such as UV, IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of 1-thioxotetrahydropyridazino[1,2-a][1,2,4]triazin-4-(1H)-one, a related compound, revealed it to be an axially chiral molecule existing as a racemate in the solid state . Similarly, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established by X-ray structural analysis .

Chemical Reactions Analysis

These triazine derivatives can undergo various chemical reactions to form new compounds. For instance, they can react with mercaptoacetic acid, arylidenemalononitriles, and aminopyrazoles to yield different heterocyclic structures . They can also undergo heterocyclization with hydrazine hydrate and phenylhydrazine to give pyrazolines . Furthermore, the reaction with diazotized compounds can lead to the formation of pyrazolo[5,1-c][1,2,4]triazines and arylhydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thioxo group and the fused triazine ring system can impart unique electronic and steric characteristics, which can be explored through computational methods such as density functional theory (DFT) . These properties are crucial for understanding the reactivity and potential biological activity of the compounds. QSAR modeling can be used to predict the relationship between molecular descriptors and biological activity, such as inhibition of thymidine phosphorylase .

Aplicaciones Científicas De Investigación

Antiangiogenic Properties

- Compounds derived from 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones have been synthesized and evaluated for their inhibitory potential against thymidine phosphorylase (TP), exhibiting significant antiangiogenic properties. These compounds attenuate the expression of angiogenic markers, such as MMP-9 and VEGF, in cancer cells, suggesting their potential in cancer treatment (Bera et al., 2014).

Structure and QSAR Modeling

- Pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-ones derivatives have been studied for their structure, drug-like calculations, and quantitative structure-activity relationships (QSAR) modeling. These studies help in understanding the physicochemical properties and the extent of inhibitory activity against TP (Manachou et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary target of the compound 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is Thymidine Phosphorylase (TP) . TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair .

Mode of Action

The compound interacts with TP in a mixed mode of enzyme inhibition The binding of the compound to TP results in a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of TP affects the pyrimidine salvage pathway, which can lead to a decrease in DNA synthesis and repair . This can have downstream effects on cell proliferation and survival. Moreover, the compound has been shown to attenuate the expression of angiogenic markers such as MMP-9 and VEGF in MDA-MB-231 cells at sublethal concentrations .

Pharmacokinetics

The compound’s inhibitory activity against tp suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is a decrease in TP activity, leading to a reduction in DNA synthesis and repair . This can potentially lead to cell death, particularly in cancer cells that rely on high levels of DNA synthesis for rapid proliferation . Additionally, the compound’s ability to reduce the expression of angiogenic markers suggests that it may have antiangiogenic properties, potentially limiting the growth of new blood vessels in tumors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with tp .

Propiedades

IUPAC Name |

2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h1-2,6H,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSDVMSKYUWULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384558 | |

| Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34682-99-0 | |

| Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)